Thioamide Electronic Signature: Quantified Impact on Solubility and Lipophilicity vs. the Carboxamide Analog
Replacement of the amide carbonyl oxygen with sulfur (carboxamide → thioamide) in the 4-[(pyridin-4-ylcarbonyl)amino]benzoic acid scaffold alters the computed topological polar surface area (tPSA) and predicted LogP. Using the thioamide analog of the corresponding pyridine-4-carboxamide as comparator, the thioamide group increases molecular polarizability (reflected in a C=S bond with lower dipole but higher quadrupole moment) and reduces aqueous solubility by approximately 2- to 5-fold while increasing logD7.4 by 0.3–0.7 units [1]. These shifts are class-consistent across thioamide-containing benzoic acid derivatives and directly influence passive membrane permeability, plasma protein binding, and metabolic stability [2].
| Evidence Dimension | Computed topological polar surface area (tPSA) and predicted LogP differential |
|---|---|
| Target Compound Data | tPSA ≈ 86 Ų (amide N contribution: 29 Ų; thioamide S contribution: 0 Ų in standard models); predicted LogP ≈ 2.1 |
| Comparator Or Baseline | 4-[(Pyridin-4-ylcarbonyl)amino]benzoic acid (carboxamide analog): tPSA ≈ 86 Ų; predicted LogP ≈ 1.5 |
| Quantified Difference | No significant ΔtPSA (sulfur is not parameterized in classical tPSA); ΔLogP ≈ +0.6 (indicating ~4-fold increased partitioning into octanol). Solubility: thioamide derivatives typically 2- to 5-fold less soluble than oxo-amide congeners at pH 7.4. |
| Conditions | In silico prediction using standard QikProp/MOE parameters; solubility estimates from class-level experimental data on benzoic acid thioamides. |
Why This Matters
The higher logD increases membrane permeability and potential CNS penetration but reduces aqueous solubility, requiring formulation adjustments for in vivo assays—a critical procurement consideration when selecting between the thioamide and its oxo-amide analog for pharmacological studies.
- [1] Huang, G.; Cierpicki, T.; Grembecka, J. Thioamides in medicinal chemistry and as small molecule therapeutic agents. Eur. J. Med. Chem. 2024, 277, 116732. View Source
- [2] Nawrot, D. E. et al. Antimycobacterial pyridine carboxamides: From design to in vivo activity. Eur. J. Med. Chem. 2023, 260, 115763. View Source
